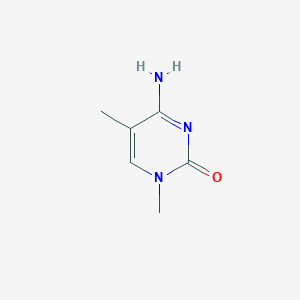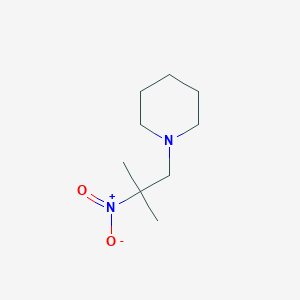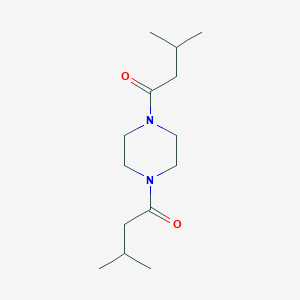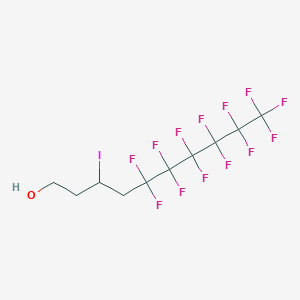
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol is a highly fluorinated organic molecule that contains a hydroxyl group (-OH) and an iodine atom attached to a long carbon chain. This structure suggests that the molecule could exhibit unique physical and chemical properties due to the presence of the electronegative fluorine atoms and the heavy iodine atom. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and reactivity of related polyfluorinated compounds, which can be informative for understanding the potential characteristics of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol.
Synthesis Analysis
The synthesis of polyfluorinated compounds often involves the addition of fluorine atoms or fluorine-containing groups to organic molecules. In the first paper, the synthesis of a highly strained bicycloalkane derivative is achieved through a Diels-Alder reaction involving hexafluoro-2-butyne . This method could potentially be adapted for the synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol by selecting appropriate diene and dienophile precursors that would result in the desired fluorinated carbon chain with an iodine substituent.
Molecular Structure Analysis
The molecular structure of polyfluorinated compounds is significantly influenced by the strong electronegativity of fluorine, which can affect the geometry and electron distribution within the molecule. X-ray crystallography, as used in the first paper to establish the structure of an iron tricarbonyl complex, is a powerful technique that could also be employed to determine the precise molecular structure of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol .
Chemical Reactions Analysis
The reactivity of polyfluorinated compounds can vary widely depending on their specific functional groups and the position of fluorine atoms. The second paper discusses the synthesis and reactions of a tetrafluorinated pyridine derivative, which undergoes nucleophilic substitution and coupling reactions . These reactions are indicative of the potential reactivity of the iodine atom in 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol, which could be susceptible to similar nucleophilic attacks or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of polyfluorinated compounds are often dominated by the presence of fluorine atoms. These properties can include high thermal and chemical stability, as well as unique solubility characteristics. Although the provided papers do not directly address the properties of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol, the described synthesis and reactivity of related compounds suggest that it may also exhibit these distinctive properties .
Scientific Research Applications
properties
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-3-iododecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F13IO/c11-5(12,3-4(24)1-2-25)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4,25H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBQGMQWGMDRPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F13IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895381 |
Source


|
| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |
CAS RN |
16083-68-4 |
Source


|
| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)
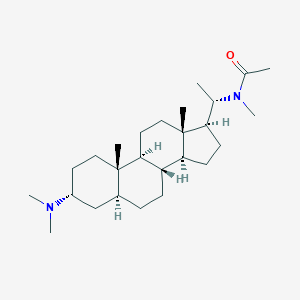
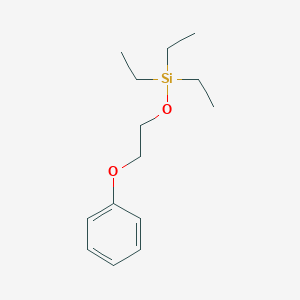
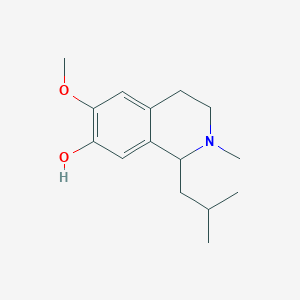
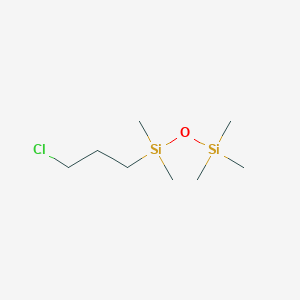
![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
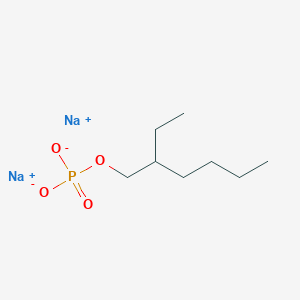
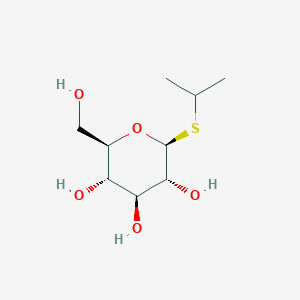
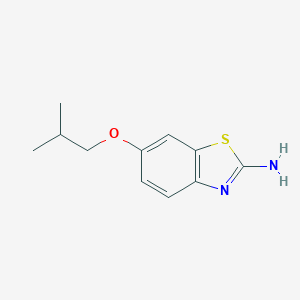
![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)
